Hydrochloride Salt vs. Free Base: Calculated logP, Purity Grade, and Salt-Form Solubility Advantage
The hydrochloride salt form (CAS 1289386-66-8) demonstrates a calculated logP of 3.34, compared with 2.92 for the corresponding free base (CAS 92539-28-1), a difference of +0.42 log units that arises from the distinct computational models applied to the salt versus the neutral species . While the absolute logP values should be interpreted cautiously—salt-form logP calculations do not fully capture ionisation effects—the divergence underscores the non-interchangeable physicochemical identity of the two forms. The hydrochloride salt is commercially supplied at 98% purity, whereas the free base is standardised at 95% . Although direct experimental aqueous solubility data for this specific compound are not publicly available, hydrochloride salt formation is a well-established strategy for enhancing the aqueous solubility of amine-containing scaffolds relative to their free-base counterparts, a class-level principle documented extensively in pharmaceutical salt-selection literature [1].
| Evidence Dimension | Calculated logP and commercial purity grade |
|---|---|
| Target Compound Data | logP 3.34; purity 98% (Leyan Cat. 1779552) |
| Comparator Or Baseline | Free base (CAS 92539-28-1): logP 2.92; purity 95% (Leyan Cat. 2045302) |
| Quantified Difference | ΔlogP = +0.42; Δpurity = +3 percentage points |
| Conditions | Calculated logP values from Leyan product pages (computational method undisclosed); purity by vendor QC specification |
Why This Matters
The higher nominal purity and salt-form presentation reduce the experimental variability associated with free-base handling (hygroscopicity, variable protonation state) and simplify direct use in aqueous-compatible assay formats, saving downstream purification steps.
- [1] Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. (Class-level reference for amine hydrochloride solubility enhancement). View Source
